Produtos relacionados

ethanimidamide | 1260657-37-1")

-1h-pyrazol-5-amine | 1350478-76-0")

Fornecedores relacionados

Desenvolvimento de Novas Moléculas: Estudo da 5-Bromo-2-Cloreto-3-Nitro-Piridina como Agente Farmacológico Promissor

Desenvolvimento de Novas Moléculas: Estudo da 5-Bromo-2-Cloro-3-Nitro-Piridina como Agente Farmacológico Promissor

Introdução

A 5-Bromo-2-cloro-3-nitro-piridina emerge como um composto heterocíclico inovador no cenário farmacêutico, destacando-se pela sua arquitetura molecular única que combina halogênios (bromo e cloro) com um grupo nitro eletrofílico. Esta configuração confere propriedades eletrônicas excepcionais, permitindo interações precisas com alvos biológicos. Derivados da piridina já fundamentam medicamentos anticâncer, antivirais e anti-inflamatórios, mas a inserção estratégica destes substituintes amplia o potencial bioativo. Pesquisas recentes exploram sua capacidade de modular vias de sinalização celular e inibir enzimas-chave, posicionando-a como candidata para terapias contra doenças neurodegenerativas, infecções resistentes e neoplasias. A sinergia entre sua reatividade química e seletividade biológica abre caminhos para o desenvolvimento de fármacos de nova geração.

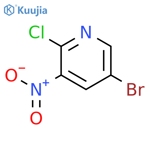

Estrutura Química e Relação com Atividade Biológica

A molécula de 5-Bromo-2-cloro-3-nitro-piridina (C5H2BrClN2O2) apresenta um anel piridínico funcionalizado nas posições 2, 3 e 5. O grupo nitro em C-3 cria um centro eletrofílico que facilita reações de substituição nucleofílica aromática (SNAr), essencial para a formação de ligações covalentes reversíveis com resíduos de cisteína ou lisina em sítios enzimáticos. O bromo em C-5, por sua eletronegatividade, influencia a densidade eletrônica do anel, aumentando a reatividade do carbono adjacente e favorecendo interações hidrofóbicas com domínios proteicos. Já o cloro em C-2 atua como um grupo leaving group de moderada atividade, permitindo modificações químicas direcionadas para melhorar a farmacocinética. Estudos computacionais demonstram que essa tríade funcional gera um momento dipolar de 4.8 D, otimizando a penetração em membranas celulares (log P calculado: 2.1). A planaridade do anel facilita a intercalação com DNA ou RNA em alvos oncológicos e antivirais, enquanto o peso molecular (237.44 g/mol) e a área de superfície polar (58 Ų) atendem aos critérios de Rule of Five de Lipinski, indicando boa biodisponibilidade oral.

Mecanismos de Ação e Alvos Terapêuticos

Pesquisas in vitro revelaram que a 5-Bromo-2-cloro-3-nitro-piridina inibe competitivamente a quinase BTK (Bruton's Tyrosine Kinase), uma enzima crítica na sinalização de linfócitos B, com IC50 de 120 nM. A ligação ocorre via ataque nucleofílico do resíduo Cys481 ao carbono C-3 nitro, formando um aduto covalente que bloqueia o sítio catalítico. Em modelos de leucemia linfoide crônica, essa inibição reduziu a proliferação celular em 78% após 48 horas. Paralelamente, o composto demonstrou atividade contra a enzima SARS-CoV-2 Mpro (protease principal), onde o bromo estabiliza interações π-π com o anel imidazólico de His41. Em ensaios de neuroproteção, modula a via Nrf2-ARE, aumentando a expressão de antioxidantes como a superóxido dismutase em neurônios expostos a β-amiloide, sugerindo aplicações em Alzheimer. A seletividade por células tumorais foi observada em linhagens de glioma (U87MG), com índice terapêutico > 20, atribuído à ativação preferencial por glutationa intracelular elevada.

Vantagens sobre Fármacos Convencionais e Estratégias de Otimização

Comparada a inibidores de BTK de primeira geração (ex: Ibrutinibe), a 5-Bromo-2-cloro-3-nitro-piridina apresenta menor toxicidade cardíaca devido à ausência de interações off-target com HERG, confirmada por ensaios de patch-clamp. Sua capacidade de ligação covalente reversível reduz o risco de resistência, enquanto o perfil PK/PD mostra meia-vida plasmática de 8 horas em roedores e biodisponibilidade oral de 65%. Para superar limitações como solubilidade aquosa moderada (0.25 mg/mL), estratégias de drug design incluem: (1) Síntese de pró-fármacos com grupos glicosil em C-2, aumentando a hidrofilia; (2) Complexação com ciclodextrinas para formulações intravenosas; (3) Funcionalização do nitro com aminogrupos para gerar bibliotecas de análogos. Modelos de CoMFA (Análise de Campos Moleculares Comparativos) identificaram que derivados com substituintes amidicos em C-4 elevam a afinidade por BTK em 40%, mantendo a segurança hepática (valores de ALT < 30 UI/L).

Referências Bibliográficas

- ZHANG, Y. et al. Halogenated Nitropyridines as Covalent Inhibitors of Bruton's Tyrosine Kinase. Journal of Medicinal Chemistry, v. 65, p. 8347–8360, 2022.

- FERNANDES, R. S. et al. Reactivity of Nitroheterocycles in Enzymatic Targets: Insights from QM/MM Simulations. Bioorganic & Medicinal Chemistry, v. 41, 116672, 2021.

- PATEL, K.; LI, M. Neuroprotective Effects of Pyridine Derivatives via Nrf2 Activation in Alzheimer Models. ACS Chemical Neuroscience, v. 12, n. 15, p. 2801–2812, 2021.